molecular formula C13H15N3O5S B11303001 2-hydroxy-6-oxo-N-[4-(propan-2-yloxy)phenyl]-1,6-dihydropyrimidine-5-sulfonamide

2-hydroxy-6-oxo-N-[4-(propan-2-yloxy)phenyl]-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B11303001
M. Wt: 325.34 g/mol
InChI Key: ZDJUMNFARDYZRF-UHFFFAOYSA-N
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Description

2-hydroxy-6-oxo-N-[4-(propan-2-yloxy)phenyl]-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a sulfonamide group, and a phenyl group with a propan-2-yloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-6-oxo-N-[4-(propan-2-yloxy)phenyl]-1,6-dihydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For example, the synthesis may start with the preparation of the pyrimidine ring, followed by the introduction of the sulfonamide group and the phenyl group with the propan-2-yloxy substituent. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-6-oxo-N-[4-(propan-2-yloxy)phenyl]-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Scientific Research Applications

2-hydroxy-6-oxo-N-[4-(propan-2-yloxy)phenyl]-1,6-dihydropyrimidine-5-sulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-hydroxy-6-oxo-N-[4-(propan-2-yloxy)phenyl]-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydroxy-6-oxo-N-[4-(propan-2-yloxy)phenyl]-1,6-dihydropyrimidine-5-sulfonamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its ability to undergo diverse chemical reactions and its promising biological activities make it a valuable compound for further research and development.

Properties

Molecular Formula

C13H15N3O5S

Molecular Weight

325.34 g/mol

IUPAC Name

2,4-dioxo-N-(4-propan-2-yloxyphenyl)-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C13H15N3O5S/c1-8(2)21-10-5-3-9(4-6-10)16-22(19,20)11-7-14-13(18)15-12(11)17/h3-8,16H,1-2H3,(H2,14,15,17,18)

InChI Key

ZDJUMNFARDYZRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NS(=O)(=O)C2=CNC(=O)NC2=O

Origin of Product

United States

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